O-(3-Chlorophenyl)hydroxylamine hydrochloride

Description

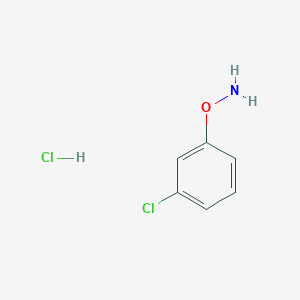

O-(3-Chlorophenyl)hydroxylamine hydrochloride is a hydroxylamine derivative where a 3-chlorophenyl group is attached via an oxygen atom to the hydroxylamine backbone, forming a hydrochloride salt. Its molecular formula is C₆H₆ClNO·HCl, with a molecular weight of 184.03 g/mol. Structurally, it consists of a hydroxylamine (NH₂OH) moiety substituted with a 3-chlorophenyl group (Cl-C₆H₄-O-) and a hydrochloric acid counterion.

Hydroxylamine derivatives are widely utilized in organic synthesis and analytical chemistry for derivatizing carbonyl compounds (aldehydes/ketones) into stable oximes, enhancing detectability in chromatographic or spectroscopic analyses . The chlorine substituent in the 3-position confers moderate electron-withdrawing effects, influencing reactivity and selectivity in such reactions.

Properties

Molecular Formula |

C6H7Cl2NO |

|---|---|

Molecular Weight |

180.03 g/mol |

IUPAC Name |

O-(3-chlorophenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H |

InChI Key |

INHLWROWTGGVTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)ON.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of O-Substituted Benzaldehyde Oximes

This method involves synthesizing the hydroxylamine by hydrolyzing O-substituted benzaldehyde oximes, which are precursors derived from aromatic aldehydes.

- Synthesis of O-(3-chlorophenyl)benzaldehyde oximes via condensation reactions.

- Hydrolysis of these oximes under acidic or basic conditions yields the corresponding hydroxylamines.

- Final conversion to hydrochloride salts is achieved through acid treatment.

- The hydrolysis of benzaldehyde oximes to hydroxylamines is well-documented, with the process typically carried out at temperatures between 40°C and 80°C to optimize yield and safety.

- The process avoids high temperatures that could decompose the hydroxylamine, ensuring safety and product integrity.

Reduction of Aromatic Nitro Compounds

Another pathway involves the reduction of aromatic nitro compounds to hydroxylamines, which are subsequently converted to hydrochloride salts.

- Nitration of 3-chlorophenyl compounds to form nitro derivatives.

- Catalytic reduction (e.g., using catalytic hydrogenation) converts nitro groups to hydroxylamine groups.

- Acidification with hydrochloric acid yields the hydrochloride salt.

- Although effective, this method is less favored due to the multiple steps involved and potential environmental concerns related to catalytic hydrogenation.

Reaction of Hydroxylamine with Chlorinated Aromatic Precursors

A more recent and industrially relevant method involves the direct reaction of hydroxylamine with chlorinated aromatic compounds in the presence of phase transfer catalysts or under microreactor conditions.

- Hydroxylamine hydrochloride or free hydroxylamine reacts with 3-chlorophenyl derivatives in solvents such as ethanol or acetonitrile.

- Catalysts like tetrabutylammonium bromide facilitate the substitution.

- The reaction proceeds at controlled temperatures (typically 20°C to 100°C) to optimize yield and minimize side reactions.

- Post-reaction, the mixture is acidified to precipitate the hydrochloride salt.

- A patent (CN112851544A) describes a synthesis route involving the reaction of hydroxylamine solutions with methyl isobutyl ketone and 1,3-dichloropropene, with phase transfer catalysis, achieving yields of approximately 87.5%.

- Microchannel reactors are employed for continuous synthesis, improving efficiency and scalability.

Microreactor and Continuous Flow Synthesis

Advancements in flow chemistry have enabled the continuous synthesis of hydroxylamine derivatives with improved safety and yield.

- Preheated hydroxylamine solutions are reacted with methyl isobutyl ketone to form methyl isobutyl ketoxime.

- This intermediate reacts continuously with chlorinated precursors like 1,3-dichloropropene in microreactors.

- Phase separation, dehydration, and solvent recovery are integrated into the process, reducing waste.

- Example 1 from recent patents demonstrates the use of microchannel reactors to produce O-(3-chloro-2-propenyl) hydroxylamine with yields exceeding 94%, emphasizing process scalability and environmental benefits.

Summary of Key Methods with Comparative Data

| Method | Starting Materials | Key Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution | Aromatic chlorides + hydroxylamine | Reflux, acidification | Variable | Direct, straightforward | Limited scope, environmental concerns |

| Hydrolysis of oximes | Benzaldehyde oximes | 40-80°C, acid/base | Up to 99% | High purity, scalable | Multi-step, requires oxime synthesis |

| Reduction of nitro compounds | Nitro derivatives | Catalytic hydrogenation | Moderate | Well-understood | Stepwise, waste generation |

| Reaction with chlorinated precursors | Chlorophenyl derivatives + hydroxylamine | Controlled temperature, phase transfer catalysts | Up to 87.5% | Efficient, scalable | Catalyst cost, process complexity |

| Microreactor continuous flow | Hydroxylamine + chlorinated compounds | 20-100°C, continuous | >94% | Environmentally friendly, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group undergoes oxidation to form nitroso intermediates. This reactivity is critical in synthetic and biological contexts:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral aqueous solutions .

-

Products : Nitroso derivatives, which are electrophilic and participate in further cycloaddition or condensation reactions .

Example :

Reduction Reactions

Reduction of the hydroxylamine group yields primary amines:

-

Reagents/Condients : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) or ethanol .

-

Products : Corresponding 3-chlorophenethylamines, which are valuable intermediates in pharmaceutical synthesis .

Substitution Reactions

The hydroxylamine group acts as a nucleophile, enabling alkylation or acylation:

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., NaHCO₃) .

-

Products : N-alkylated or N-acylated derivatives, which modify biological activity and stability .

Example :

Cyclization Reactions

The compound participates in heterocycle formation, particularly oxazoline rings, when reacted with nitriles:

-

Reagents/Conditions : Nitriles (e.g., benzonitrile) under reflux in ethanol .

-

Products : 5-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole derivatives, which exhibit antibacterial properties .

Example :

Thermal Decomposition

Stability studies reveal decomposition under elevated temperatures:

-

Products : Degradation products include chlorinated hydrocarbons and ammonia, necessitating storage at ≤15°C .

Mechanistic Insights

-

Nucleophilic Reactivity : The hydroxylamine group’s lone pair on nitrogen facilitates nucleophilic attacks, driving substitutions and cyclizations .

-

Electronic Effects : The 3-chlorophenyl group enhances electrophilic aromatic substitution para to the chlorine, though steric hindrance may limit reactivity .

Scientific Research Applications

O-(3-Chlorophenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of O-(3-Chlorophenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Electron-Withdrawing Effects: The 3-chlorophenyl group provides moderate electron withdrawal compared to the pentafluorobenzyl group in PFBHA. Fluorine’s higher electronegativity makes PFBHA more reactive toward carbonyl compounds, enabling trace-level detection in complex matrices (e.g., blood, air) . Chlorine vs.

Steric Effects :

- Solubility: O-Methylhydroxylamine HCl is highly water-soluble due to its small size, whereas 3-chlorophenyl and PFBHA derivatives require organic solvents (e.g., methanol, acetonitrile) for dissolution .

Research Findings and Trends

- PFBHA’s Dominance : Over 80% of analytical studies on carbonyl detection use PFBHA due to its unparalleled sensitivity .

- Emerging Alternatives : Derivatives like O-(3-chlorophenyl)hydroxylamine HCl are being explored for niche applications where fluorine’s strong electron withdrawal causes overreactivity or side products.

- Green Chemistry: Solvent-free oximation methods using hydroxylamine HCl and catalysts (e.g., ZnO, silica gel) are gaining traction, reducing waste and improving yields (>80% in 5–15 minutes) .

Biological Activity

O-(3-Chlorophenyl)hydroxylamine hydrochloride (CPHA-HCl) is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of CPHA-HCl typically involves the reaction of hydroxylamine with chlorinated aromatic compounds. The process includes several steps:

- Oximation : A carbonyl compound is treated with hydroxylamine to form an oxime.

- Alkylation : The oxime undergoes alkylation using alkyl halides under basic conditions.

- Hydrolysis : The resulting O-alkyl oxime is hydrolyzed to yield the hydroxylamine salt.

The final product, CPHA-HCl, is obtained as a stable hydrochloride salt, which is crucial for its biological activity and solubility in aqueous solutions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of CPHA-HCl. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- Caco2 (colon cancer)

- PC-3 (prostate cancer)

In vitro assays demonstrated that derivatives of hydroxylamines can inhibit cell proliferation and induce apoptosis, suggesting a promising avenue for cancer therapy .

The mechanism by which CPHA-HCl exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Flow cytometry analyses revealed that certain derivatives trigger apoptosis through caspase activation .

Toxicological Profile

While investigating the biological activity of CPHA-HCl, it is essential to consider its toxicity profile. In silico predictions have suggested moderate toxicity; however, empirical studies are required to establish safety parameters for therapeutic use.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydroxylamine derivatives, including CPHA-HCl:

- Study on Antiproliferative Activity : A study demonstrated that CPHA-HCl and its analogs showed significant antiproliferative effects against various cancer cell lines, with IC50 values comparable to established anticancer drugs like Doxorubicin .

- Molecular Docking Studies : Molecular docking simulations indicated that CPHA-HCl interacts effectively with target proteins involved in cancer pathways, supporting its potential as a lead compound for drug development .

- Comparative Analysis : A comparative analysis of hydroxylamine derivatives revealed that those with electron-withdrawing groups at specific positions exhibited enhanced biological activity, indicating structure-activity relationships critical for drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(3-Chlorophenyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under reflux in ethanol or aqueous media. Reaction optimization includes adjusting molar ratios (1:1.2 for hydroxylamine excess), temperature (60–80°C), and reaction time (6–12 hrs). Post-synthesis purification involves recrystallization from ethanol/water mixtures to remove unreacted reagents .

- Characterization : Confirm structure using NMR (e.g., δ ~4.3 ppm for –O–CH2–Ar in H NMR) and FTIR (N–O stretch ~930 cm⁻¹). Melting point validation (reported mp 112–113°C for hydrochloride salt) ensures purity .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Stability tests via TGA/DSC show decomposition above 150°C, necessitating avoidance of high temperatures .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow EPA guidelines for halogenated organic waste .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Quantitative Methods : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity >98% is achievable with recrystallization. LC-MS confirms molecular weight (MW: 204.05 g/mol) and detects impurities like unreacted 3-chlorobenzyl chloride .

- Elemental Analysis : Validate Cl⁻ content (~17.3%) via ion chromatography or argentometric titration .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights are critical?

- Application : It serves as a key intermediate in tetrazolinone and isoxazole synthesis. For example, coupling with ethyl acetoacetate under basic conditions forms 3-(3-chlorophenyl)-5-methylisoxazole via cyclization. Mechanistically, the hydroxylamine group acts as a nucleophile, attacking carbonyl carbons to form oxime intermediates, which undergo dehydration or halogenation .

- Optimization : Use EDCI as a coupling agent in anhydrous DMF to improve yields (60–75%) .

Q. What strategies resolve contradictions in reported reaction yields for hydroxylamine-derived compounds?

- Data Analysis : Systematically test variables:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may cause side reactions. Compare with ethanol/water systems.

- Catalyst Screening : Transition metals (CuCl) can accelerate oxime formation but risk contamination.

- Kinetic Studies : Use in-situ IR to monitor N–O bond formation rates.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) to assess binding affinity to targets like monoamine oxidase (MAO). For example, substituting the 3-Cl group with electron-withdrawing groups (NO2) may enhance MAO inhibition .

- Validation : Synthesize top-ranked derivatives and test in vitro MAO inhibition assays (IC50 values) .

Methodological Considerations

Q. What are the best practices for scaling up reactions involving this compound while maintaining safety?

- Process Design : Use jacketed reactors with temperature control (±2°C) to manage exothermic reactions. Implement quenching systems (e.g., cold traps for HCl gas).

- Safety Metrics : Monitor vapor pressure of 3-chlorophenol byproducts (PAC-2: 23 mg/m³) using real-time gas sensors .

Q. How can researchers address solubility challenges in aqueous reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.